Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a pyrazolo-pyrazine derivative characterized by a 2-fluorobenzyl substituent at the 5-position and a methyl ester group at the 2-position (molecular formula: C₈H₉N₃O₃; monoisotopic mass: 195.064 Da) .
Properties
IUPAC Name |
methyl 5-[(2-fluorophenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-22-15(21)12-8-13-14(20)18(6-7-19(13)17-12)9-10-4-2-3-5-11(10)16/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSVICKTFXDDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCN(C(=O)C2=C1)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
Pyrrolopyrazine derivatives are known to interact with various biological targets, leading to their wide range of activities.
Biological Activity
Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS No. 477845-45-7) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₁₅H₁₄FN₃O₃ and a molecular weight of approximately 303.29 g/mol. Its structure features a tetrahydropyrazolo ring that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄FN₃O₃ |
| Molecular Weight | 303.29 g/mol |
| CAS Number | 477845-45-7 |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of functional groups such as the fluorobenzyl moiety enhances its binding affinity to specific receptors and enzymes involved in cellular signaling pathways.
Antiviral Activity
A study focused on the inhibition of HIV-1 integrase activity demonstrated that derivatives of tetrahydropyrazolo compounds exhibit significant antiviral properties. This compound was evaluated for its ability to inhibit HIV replication in vitro, showing promising results with low IC50 values indicating high potency against the virus .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties as well. Its structural features allow it to interfere with cancer cell proliferation by modulating pathways associated with cell survival and apoptosis. The exact mechanisms remain under investigation but may involve the inhibition of key enzymes responsible for tumor growth.
Antimicrobial Activity
The compound has also been tested for antimicrobial effects against various bacterial strains. Results indicate that this compound exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity highlights its potential as a lead compound for developing new antibiotics.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of related compounds within the same chemical class:
- HIV Integrase Inhibition : A derivative was shown to inhibit integrase-catalyzed strand transfer with an IC50 value of 74 nM in cellular assays. This demonstrates the potential for developing effective HIV treatments based on this scaffold .
- Antitumor Efficacy : In vitro assays indicated that modifications to the pyrazolo structure enhanced cytotoxicity against various cancer cell lines. Further structure-activity relationship (SAR) studies are ongoing to optimize these compounds for clinical use.
- Antimicrobial Testing : The compound's efficacy against resistant bacterial strains was evaluated in several studies, revealing a need for further exploration in clinical settings due to rising antibiotic resistance globally.
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Structure : Differs by an ethyl ester (vs. methyl) and lacks the 2-fluorobenzyl group.
- Properties : Higher lipophilicity (logP: 1.2 vs. 0.9 for methyl ester) and molecular weight (223.2 g/mol vs. 195.18 g/mol) .
- Applications : Widely used as an intermediate in synthesizing RSV polymerase inhibitors (e.g., compound 29 in , % yield) .
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride
Analogues with Modified Benzyl Substituents
5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Functional Group Variations
N-(7-((Methylsulfonyl)methyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)benzenesulfonamide
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Comparative Data Table
Key Findings and Trends
Substituent Effects :
- Fluorine at the benzyl position enhances metabolic stability and CNS penetration compared to chloro or methoxy groups .
- Sulfonamide derivatives exhibit higher target specificity but lower synthetic yields (39% vs. 65% for esters) .
Ester vs. Acid :
- Methyl/ethyl esters improve cell permeability, while carboxylic acids enhance solubility and protein binding .
Therapeutic Potential: The 2-fluorobenzyl derivative is under investigation for neurodegenerative diseases (Parkin E3 ligase modulation), whereas furan-carbonyl analogues target viral infections .
Q & A
Q. What are the recommended strategies for optimizing the synthetic route of this compound?
Methodological Answer:
- Step 1: Start with cyclocondensation of precursors (e.g., ethyl acetoacetate and phenylhydrazine) to form the pyrazole core, as described in analogous pyrazole syntheses .
- Step 2: Introduce the 2-fluorobenzyl group via alkylation or coupling reactions under inert conditions (e.g., H₂ atmosphere with Pt/C catalysis, as seen in similar fluorinated pyrazine derivatives) .
- Step 3: Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Bayesian optimization algorithms can systematically explore parameter spaces more efficiently than manual screening .
- Critical Note: Monitor intermediates via LC-MS to identify byproducts (e.g., over-alkylation) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Technique 1: Use high-resolution NMR (¹H/¹³C) to verify substituent positions. For example, the 2-fluorobenzyl group shows distinct aromatic splitting patterns and coupling constants (e.g., JH-F ~50 Hz) .
- Technique 2: Employ X-ray crystallography for absolute configuration confirmation, especially if stereocenters are present (e.g., tetrahydropyrazine ring conformation) .
- Technique 3: Validate purity via HPLC with UV detection (λ ~254 nm) and compare retention times against known standards .
Q. What are the solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
- Solubility: Test in polar aprotic solvents (e.g., DMSO, MeOH) due to the carboxylate and fluorinated aromatic groups. Computational tools like ACD/Labs Percepta can predict solubility (e.g., 0.046 g/L in water at 25°C for structurally similar fluorinated esters) .
- Stability: Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C). Monitor via TLC or HPLC for hydrolysis of the methyl ester or fluorobenzyl cleavage .
Q. How should researchers handle safety risks associated with this compound?
Methodological Answer:
- Hazard Mitigation: Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy (inferred from structurally related nitropyrazoles) .
- First Aid: In case of exposure, rinse with copious water and consult a physician immediately. Provide SDS documentation highlighting fluorinated aromatic hazards .
Q. What are the standard protocols for quantifying this compound in biological matrices?
Methodological Answer:
- Extraction: Use solid-phase extraction (SPE) with C18 columns and MeOH:water (70:30) as eluent.
- Detection: LC-MS/MS with MRM transitions specific to the molecular ion ([M+H]<sup>+</sup> m/z ~335) and fragmentation peaks (e.g., loss of COOCH₃, m/z 277) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the 2-fluorobenzyl group in biological activity?
Methodological Answer:
- Approach 1: Synthesize analogs with substituent variations (e.g., 2-chloro or 2-methylbenzyl) and compare SAR using enzyme inhibition assays.
- Approach 2: Conduct DFT calculations to analyze electronic effects (e.g., fluorine’s electron-withdrawing impact on aromatic π-stacking) .
- Validation: Use X-ray co-crystallography to observe ligand-protein interactions (e.g., fluorine-mediated hydrogen bonding) .
Q. What advanced techniques resolve contradictions in spectral data during characterization?
Methodological Answer:
- Case Example: If NMR suggests multiple conformers (e.g., due to tetrahydropyrazine ring flexibility), use variable-temperature NMR (VT-NMR) to coalesce signals and confirm dynamic behavior .
- Orthogonal Validation: Cross-validate IR carbonyl stretches (~1700 cm⁻¹) with computational vibrational frequency analysis .
Q. How can in silico modeling predict metabolic pathways for this compound?
Methodological Answer:
- Tool 1: Use software like Schrödinger’s MetaSite to predict Phase I metabolism (e.g., ester hydrolysis or fluorobenzyl hydroxylation).
- Tool 2: Apply molecular docking to assess interactions with CYP450 isoforms (e.g., CYP3A4/2D6) .
- Experimental Follow-Up: Incubate with liver microsomes and validate metabolites via HR-MS .
Q. What strategies optimize enantiomeric purity for chiral analogs of this compound?
Methodological Answer:
Q. How can researchers design stability-indicating assays for formulation studies?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative conditions (H₂O₂).
- Analytical Method: Develop a gradient HPLC method resolving degradation products (e.g., hydrolyzed carboxylate or defluorinated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
